molecular formula C16H11BrClN3OS2 B2483692 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide CAS No. 392302-80-6

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

Cat. No.: B2483692
CAS No.: 392302-80-6
M. Wt: 440.76
InChI Key: DCFQRFLHINQBLH-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a bromobenzylthio group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromobenzylthio Group: The bromobenzylthio group is introduced by reacting the thiadiazole intermediate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Chlorobenzamide Moiety: The final step involves the acylation of the thiadiazole intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in batch or continuous reactors, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding thiol or amine derivatives.

    Substitution: The bromine atom in the bromobenzylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, or tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Amino-substituted or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes involved in critical biological processes, leading to the disruption of cellular functions.

    Interaction with DNA: It may interact with DNA, causing damage or interference with DNA replication and transcription.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide can be compared with other similar compounds, such as:

    N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide: This compound has a similar structure but contains a thiazole ring instead of a thiadiazole ring.

    2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole: This compound contains an oxadiazole ring and a pyrazole moiety, offering different biological activities.

    5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine: This compound has an oxadiazole ring and is known for its antimicrobial properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS2/c17-12-6-4-10(5-7-12)9-23-16-21-20-15(24-16)19-14(22)11-2-1-3-13(18)8-11/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFQRFLHINQBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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